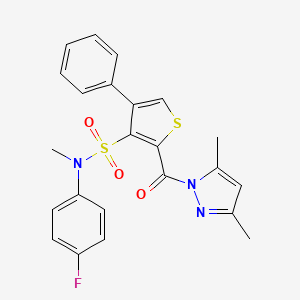![molecular formula C7H10Cl2N2 B3033817 [(2-Chloro-3-pyridinyl)methyl]methylamine hydrochloride CAS No. 1211467-23-0](/img/structure/B3033817.png)
[(2-Chloro-3-pyridinyl)methyl]methylamine hydrochloride
Übersicht
Beschreibung
[(2-Chloro-3-pyridinyl)methyl]methylamine hydrochloride, also known as CPMA, is a compound that has been extensively studied for its potential use in scientific research. This compound is a derivative of pyridine and is commonly used as a reagent in organic synthesis. CPMA has been shown to have a variety of biochemical and physiological effects, making it an interesting candidate for further study.
Wissenschaftliche Forschungsanwendungen
Mechanisms of Lung Toxicity and Treatment Insights
Research on compounds similar in structure or application to “[(2-Chloro-3-pyridinyl)methyl]methylamine hydrochloride” often explores their toxicological profiles and potential therapeutic uses. For example, the study of Paraquat dichloride, a widely used herbicide, reveals mechanisms of lung toxicity and the challenge of treating poisonings due to its accumulation and retention in lung tissue. This research provides insights into the molecular mechanisms of toxicity, such as redox cycling and oxidative stress generation, which could be relevant for understanding the effects of structurally related compounds (Dinis-Oliveira et al., 2008).
Neurochemical and Neurotoxicity Studies
The study of psychostimulants like Methylphenidate hydrochloride and its applications in psychiatry provides a foundation for understanding the neurochemical and potential neurotoxic effects of related chemical entities. Investigations into the neurochemistry and neurotoxicity of substances like MDMA highlight the intricate balance between therapeutic benefits and the risk of neurotoxicity, a consideration that might extend to research involving “this compound” (McKenna & Peroutka, 1990).
Environmental Impact and Toxicity
Exploring the environmental presence and toxicity of antimicrobial agents like Triclosan, which shares functional similarities with broad-spectrum chemical applications, sheds light on the potential ecological impacts of chemical compounds. The study on Triclosan emphasizes the need for understanding the environmental behavior, degradation, and toxicity of chemicals, including those like “this compound,” which may have broad applications and potential environmental implications (Bedoux et al., 2012).
Advanced Synthesis and Pharmaceutical Applications
The development of antithrombotic drugs like (S)-clopidogrel illustrates the complex synthesis processes involved in creating pharmaceutical agents with significant therapeutic value. This research into synthetic methodologies offers valuable insights into the chemical synthesis realm, potentially applicable to the manufacturing processes of related compounds including “this compound” (Saeed et al., 2017).
Safety and Hazards
Eigenschaften
IUPAC Name |
1-(2-chloropyridin-3-yl)-N-methylmethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2.ClH/c1-9-5-6-3-2-4-10-7(6)8;/h2-4,9H,5H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVQJYZGRSOTUJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=C(N=CC=C1)Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



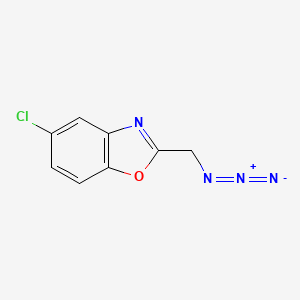


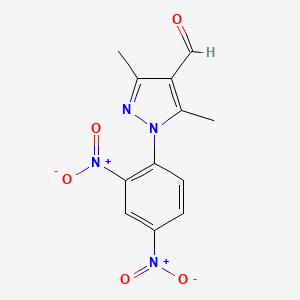

![2',3'-Dihydro-1'H-spiro[cyclobutane-1,4'-isoquinoline] hydrochloride](/img/structure/B3033743.png)
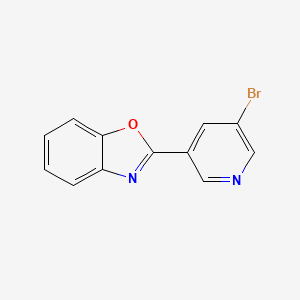
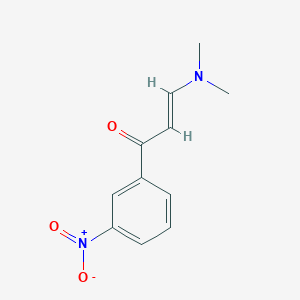
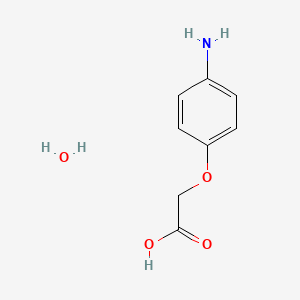
![3-[(2,3-Dimethylphenyl)amino]-1-(2-thienyl)-2-propen-1-one](/img/structure/B3033751.png)

![4-chloro-N-[1-(methylsulfanyl)-2-nitrovinyl]aniline](/img/structure/B3033753.png)
